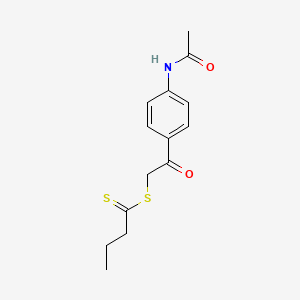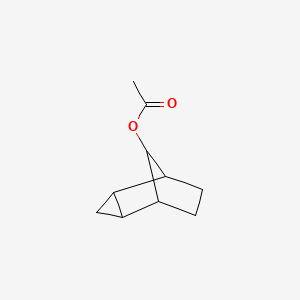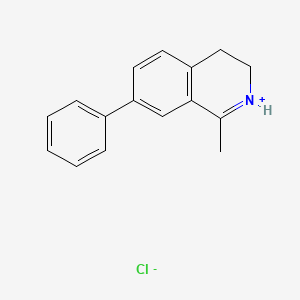
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are a significant group of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
The synthesis of 1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride typically involves the following steps:
-
Synthetic Routes: : The compound can be synthesized through the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the reduction of 1-Methyl-6-phenyl-3,4-dihydroisoquinoline using hydrogenation techniques .
-
Reaction Conditions: : The Pictet-Spengler reaction is usually carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as catalysts. The reaction temperature is typically maintained between 50-100°C .
-
Industrial Production Methods: : Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated reactors and precise control of reaction parameters .
化学反应分析
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : Reduction reactions can convert the compound into its tetrahydroisoquinoline form. Hydrogenation using palladium on carbon (Pd/C) is a typical method .
-
Substitution: : The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring. Reagents such as bromine or chlorine can be used under controlled conditions .
-
Major Products: : The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .
科学研究应用
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex isoquinoline derivatives, which are valuable in organic synthesis and medicinal chemistry .
-
Biology: : The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancers .
-
Industry: : The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
作用机制
The mechanism of action of 1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways:
相似化合物的比较
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride can be compared with other similar compounds:
-
Similar Compounds: : Compounds such as 1-Phenyl-3,4-dihydroisoquinoline, 1-Benzyl-3,4-dihydroisoquinoline, and 1-Methyl-3,4-dihydroisoquinoline share structural similarities .
-
Uniqueness: : The presence of the methyl and phenyl groups at specific positions in this compound imparts unique chemical and biological properties, making it distinct from other isoquinoline derivatives .
属性
CAS 编号 |
24464-15-1 |
|---|---|
分子式 |
C16H16ClN |
分子量 |
257.76 g/mol |
IUPAC 名称 |
1-methyl-7-phenyl-3,4-dihydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C16H15N.ClH/c1-12-16-11-15(13-5-3-2-4-6-13)8-7-14(16)9-10-17-12;/h2-8,11H,9-10H2,1H3;1H |
InChI 键 |
UGNOCHXNATXSRN-UHFFFAOYSA-N |
规范 SMILES |
CC1=[NH+]CCC2=C1C=C(C=C2)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


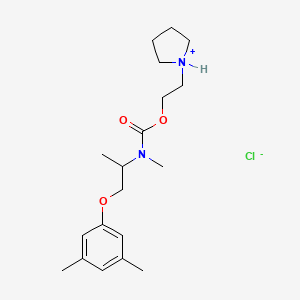
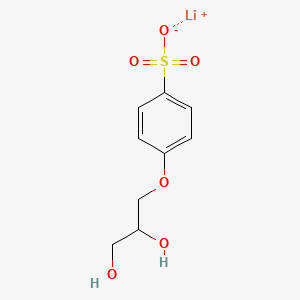
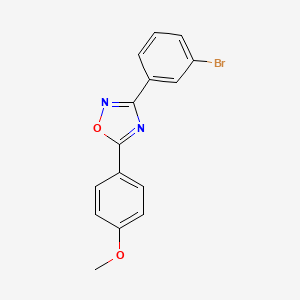
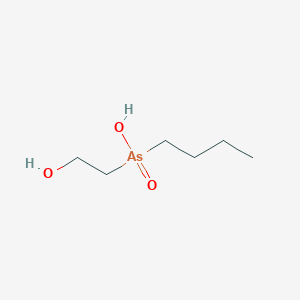
![3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile](/img/structure/B13741800.png)
![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)
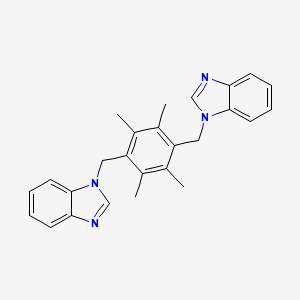
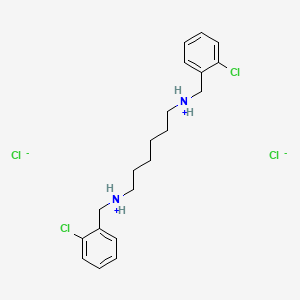
![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)
